Home > Products > Screening Compounds P131590 > Mitiglinide calcium
Mitiglinide calcium - 145525-41-3

Mitiglinide calcium

Catalog Number: EVT-275310
CAS Number: 145525-41-3
Molecular Formula: C19H25CaNO3
Molecular Weight: 355.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mitiglinide Calcium is a chemical compound investigated for its potential to stimulate insulin secretion. [] It is classified as a glinide, a class of benzoic acid derivatives. [] The scientific interest in Mitiglinide Calcium stems from its potential to address postprandial hyperglycemia, a condition characterized by elevated blood glucose levels after meals. [] This makes it a relevant subject of research for understanding insulin secretion mechanisms and developing potential therapeutic strategies for diabetes.

Voglibose

Compound Description: Voglibose is an alpha-glucosidase inhibitor used for the treatment of type 2 diabetes. [] It works by delaying the digestion and absorption of carbohydrates in the small intestine, thus reducing postprandial hyperglycemia.

Relevance: Voglibose is often used in combination with mitiglinide calcium for the treatment of type 2 diabetes. [] Both drugs target different aspects of glycemic control. While mitiglinide calcium stimulates insulin secretion, voglibose reduces postprandial glucose absorption. [, ] This combination therapy allows for a more comprehensive approach to managing blood glucose levels in individuals with type 2 diabetes.

Repaglinide

Compound Description: Repaglinide is a rapid-acting insulin secretagogue belonging to the meglitinide class. [, ] Similar to mitiglinide calcium, it acts on pancreatic beta cells to enhance insulin release.

Relevance: Repaglinide serves as a comparator to mitiglinide calcium in several studies. [, , ] Both compounds share a similar mechanism of action and belong to the same drug class, but they exhibit differences in potency and pharmacokinetic profiles. [, ] For instance, mitiglinide calcium has shown a more rapid onset of action compared to repaglinide. []

Nateglinide

Compound Description: Nateglinide is another rapid-acting insulin secretagogue belonging to the meglitinide class, similar to both mitiglinide calcium and repaglinide. [] It stimulates insulin release from pancreatic beta cells, primarily in response to meals.

Relevance: Nateglinide serves as a point of comparison for mitiglinide calcium in terms of its insulinotropic effects. [] Studies suggest that mitiglinide calcium exhibits a more potent insulinotropic effect compared to nateglinide. []

Glibenclamide and Glimepiride

Compound Description: Glibenclamide and glimepiride are sulfonylurea drugs used as antihyperglycemic agents in the treatment of type 2 diabetes. [] They act by stimulating insulin release from pancreatic beta cells.

Relevance: While both mitiglinide calcium and sulfonylureas like glibenclamide and glimepiride promote insulin secretion, their mechanisms differ. [] Mitiglinide calcium targets specific ATP-sensitive potassium (KATP) channels found predominantly in pancreatic beta cells, while sulfonylureas have broader activity on KATP channels in other tissues. [] This difference contributes to the distinct pharmacological and safety profiles of these drug classes.

Metformin Hydrochloride

Compound Description: Metformin hydrochloride is a biguanide medication widely used as a first-line treatment for type 2 diabetes. [, ] It primarily works by reducing hepatic glucose production and improving insulin sensitivity.

Relevance: Metformin hydrochloride is often used in combination with mitiglinide calcium for managing type 2 diabetes. [] While mitiglinide calcium addresses postprandial hyperglycemia, metformin hydrochloride offers complementary effects by targeting basal hyperglycemia and improving insulin sensitivity. [, ] These combined mechanisms provide a more comprehensive approach to managing blood glucose levels.

Sitagliptin

Compound Description: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. [] It works by increasing the levels of incretin hormones, which stimulate insulin secretion and suppress glucagon secretion.

Relevance: Sitagliptin was directly compared to mitiglinide calcium/voglibose combination therapy in a crossover study involving patients with type 2 diabetes. [] The study aimed to compare the efficacy of both treatments in controlling glycemic variability and postprandial hyperglycemia. [] This research highlights the evolving treatment landscape of type 2 diabetes and explores alternative strategies for optimal glycemic control.

(S)-2-Benzylsuccinic Acid

Compound Description: (S)-2-Benzylsuccinic acid is a key chiral intermediate in the synthesis of mitiglinide calcium. [, , , , ]

Relevance: This compound represents a crucial building block for constructing the mitiglinide calcium molecule. [, , , , ] Different synthetic routes utilize (S)-2-benzylsuccinic acid as a starting material, highlighting its importance in the production of mitiglinide calcium.

cis-Hexahydroisoindoline

Compound Description: cis-Hexahydroisoindoline, often used in its hydrochloride salt form, is another essential building block in the synthesis of mitiglinide calcium. [, , , , , ]

Relevance: This cyclic amine reacts with a derivative of (S)-2-benzylsuccinic acid to form the core structure of mitiglinide calcium. [, , , , , ] Variations in the synthetic methods may involve different steps or reagents but ultimately utilize cis-hexahydroisoindoline for constructing the final mitiglinide calcium molecule.

Trans-isomer of Mitiglinide Calcium

Compound Description: The trans-isomer of mitiglinide calcium is a structural isomer of the active pharmaceutical ingredient (API). [, ] It arises due to the presence of a chiral center in the mitiglinide molecule.

Relevance: The trans-isomer is considered an impurity in the manufacturing process of mitiglinide calcium. [, ] Analytical methods, such as HPLC, are employed to monitor and control the levels of this isomer in the final drug product to ensure quality and efficacy.

R-isomer of Mitiglinide Calcium

Compound Description: Similar to the trans-isomer, the R-isomer of mitiglinide calcium is another structural isomer resulting from the chiral center in the molecule. [, , , ]

Relevance: The R-isomer is classified as an impurity and is subject to control during mitiglinide calcium production. [, , , ] Chiral chromatography methods are used to separate and quantify the R-isomer to guarantee the enantiomeric purity of the final drug substance.

Three Isomers of Mitiglinide

Compound Description: Recent research has identified three isomeric impurities present in mitiglinide calcium. [] Two of these impurities were newly discovered and characterized. []

Relevance: These isomers potentially arise during the synthesis of mitiglinide calcium and can impact the drug's quality and safety profile. [] The study employed advanced analytical techniques, like UPLC-MS/MS, to distinguish these isomers and elucidate their fragmentation patterns. [] This analysis helps in understanding the origin of these impurities and optimizing the synthetic process to minimize their formation.

Source and Classification

Mitiglinide calcium is derived from mitiglinide, which is synthesized through various chemical processes. The compound is classified under organic compounds and is specifically categorized as a low-molecular-weight organic compound. Its chemical formula can be represented as C18H20CaN2O4C_{18}H_{20}CaN_2O_4, indicating its composition includes calcium, carbon, hydrogen, nitrogen, and oxygen.

Synthesis Analysis

The synthesis of mitiglinide calcium involves several steps that utilize various reagents and conditions to achieve high yield and purity.

Methods of Synthesis

  1. Starting Materials: The synthesis begins with (D)-phenylalanine as a key raw material.
  2. Key Reactions:
    • Diazotization: The first step involves the conversion of phenylalanine into a diazonium salt.
    • Protection Reactions: Hydroxy and carboxyl groups are protected to prevent unwanted reactions during subsequent steps.
    • Nucleophilic Substitution: Under alkaline conditions (using sodium ethylate or sodium methylate), a nucleophilic substitution reaction occurs with hexahydroisoindoline halogenide.
    • Hydrolysis: The mitiglinide acetoacetic ester undergoes hydrolysis in the presence of calcium chloride to yield mitiglinide calcium.
  3. Yield and Purity: The total yield can reach up to 47%, with optical purity exceeding 99%. The process is designed to avoid the disadvantages of previous methods that had lower yields and longer reaction times .
Molecular Structure Analysis

The molecular structure of mitiglinide calcium reveals significant insights into its functionality.

Structural Characteristics

  • Molecular Formula: C18H20CaN2O4C_{18}H_{20}CaN_2O_4
  • Molecular Weight: Approximately 358.5 g/mol.
  • Structural Features:
    • The compound contains a calcium ion coordinated with the mitiglinide structure.
    • It features multiple functional groups, including carbonyls and esters, which are crucial for its biological activity.

Structural Analysis Techniques

  • Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of mitiglinide calcium.
Chemical Reactions Analysis

Mitiglinide calcium participates in various chemical reactions that are essential for its synthesis and application.

Key Reactions Involving Mitiglinide Calcium

  1. Formation Reaction: The primary reaction for synthesizing mitiglinide calcium involves the hydrolysis of mitiglinide acetoacetic ester in the presence of calcium chloride.
  2. Stability Studies: Investigations into the stability of mitiglinide calcium under different pH conditions reveal that it maintains integrity at physiological pH but may degrade under extreme acidic or basic conditions.
Mechanism of Action

Mitiglinide acts primarily by influencing pancreatic function.

Mechanism Details

  • Mitiglinide binds to the sulfonylurea receptor (SUR1) on pancreatic beta cells, leading to the closure of ATP-sensitive potassium channels (K_ATP channels).
  • This closure results in depolarization of the beta cell membrane, triggering calcium influx through voltage-gated calcium channels.
  • The increase in intracellular calcium concentration stimulates insulin secretion from pancreatic beta cells .
Physical and Chemical Properties Analysis

Mitiglinide calcium exhibits distinct physical and chemical properties that contribute to its functionality.

Properties Overview

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol; sparingly soluble in ethanol.
  • Melting Point: The melting point ranges around 150–160 °C, indicating thermal stability suitable for pharmaceutical formulations.
Applications

Mitiglinide calcium has several significant applications in medicine and research.

Scientific Applications

  1. Diabetes Management: Primarily used for managing type 2 diabetes by enhancing insulin secretion.
  2. Research Studies: Utilized in studies examining pancreatic function and insulin signaling pathways.
  3. Formulation Development: Investigated for use in various drug delivery systems, including microemulsions aimed at improving bioavailability .
Molecular Pharmacology of Mitiglinide Calcium

Mechanism of Action on Pancreatic β-Cell Potassium Adenosine Triphosphate Channels

Mitiglinide calcium (calcium (2S)-2-benzyl-3-(hexahydro-1H-isoindol-2-yl)-3-oxopropanoate hydrate) is a potent insulin secretagogue that functions through rapid, reversible inhibition of adenosine triphosphate-sensitive potassium (KATP) channels in pancreatic β-cells. These channels, composed of Kir6.2 pore-forming subunits and sulfonylurea receptor 1 regulatory subunits, serve as critical metabolic sensors linking glucose metabolism to insulin exocytosis. Under physiological conditions, elevated blood glucose increases the intracellular adenosine triphosphate/adenosine diphosphate ratio, prompting KATP channel closure. This depolarizes the β-cell membrane, activating voltage-dependent calcium channels and triggering calcium influx that stimulates insulin granule fusion [1] [5].

Mitiglinide calcium mimics this process by directly binding to sulfonylurea receptor 1, inducing channel closure independent of cellular metabolism. Electrophysiological studies using inside-out patches from Xenopus oocytes coexpressing Kir6.2/sulfonylurea receptor 1 demonstrate that mitiglinide inhibits channel activity at nanomolar concentrations (half-maximal inhibitory concentration = 4 nM). This inhibition occurs via two distinct sites: a high-affinity site on sulfonylurea receptor 1 and a low-affinity site on Kir6.2. Critically, the drug's action is only slowly reversible on experimental timescales, distinguishing it kinetically from other rapid-acting secretagogues [1] [3]. The resultant membrane depolarization initiates calcium influx through L-type voltage-gated calcium channels, culminating in transient insulin secretion that effectively controls postprandial hyperglycemia in type 2 diabetes mellitus [5] [8].

Structural Basis of High Selectivity for Sulfonylurea Receptor 1/Kir6.2 Complex

Mitiglinide calcium exhibits exceptional selectivity (>1,000-fold) for pancreatic β-cell KATP channels (Kir6.2/sulfonylurea receptor 1) over cardiac (Kir6.2/sulfonylurea receptor 2A) or vascular smooth muscle (Kir6.2/sulfonylurea receptor 2B) isoforms. This selectivity originates from specific molecular interactions within the sulfonylurea receptor 1 binding pocket, elucidated through cryogenic electron microscopy and mutagenesis studies [1] [6].

Table 1: Selectivity Profile of Mitiglinide for KATP Channel Isoforms

Channel CompositionTissue DistributionMitiglinide Half-Maximal Inhibitory Concentration
Kir6.2/Sulfonylurea receptor 1Pancreatic β-cells4 nM
Kir6.2/Sulfonylurea receptor 2ACardiac myocytes3 μM
Kir6.2/Sulfonylurea receptor 2BVascular smooth muscle5 μM

Source: Adapted from Gribble et al. (2001) [1]

The molecular basis for this selectivity was revealed through cryogenic electron microscopy structures of mitiglinide-bound sulfonylurea receptor 1 at 3.8 Å resolution. Mitiglinide occupies a well-defined hydrophobic pocket within the transmembrane domain of sulfonylurea receptor 1, distinct from but overlapping with the glibenclamide-binding site. This pocket is formed by transmembrane helices 7, 8, 16, and 17, with key interactions involving sulfonylurea receptor 1 residues absent or divergent in sulfonylurea receptor 2 isoforms. Mutagenesis experiments confirm that substituting sulfonylurea receptor 1-specific residues (e.g., Ser1237 in transmembrane helix 16) with sulfonylurea receptor 2-equivalent residues (Tyr) abolishes high-affinity binding, converting the channel's sensitivity to resemble sulfonylurea receptor 2-containing channels [1] [6].

Conformational Dynamics of Sulfonylurea Receptor 1 Subunit Upon Ligand Binding

Sulfonylurea receptor 1 undergoes substantial conformational rearrangements upon mitiglinide binding, locking the transporter in a nucleotide-binding domain-separated, inward-facing conformation. Cryogenic electron microscopy analysis demonstrates that mitiglinide binding stabilizes sulfonylurea receptor 1 in a state where the central vestibule is wide open to the cytosol, while the extracellular gate remains tightly closed. This conformation differs significantly from the semi-open state observed with repaglinide or the occluded state induced by glibenclamide [6].

The binding of mitiglinide triggers a rotational movement of the transmembrane domain that physically separates the nucleotide-binding domains by approximately 5 Å, preventing their dimerization. This separation disrupts the adenosine triphosphatase activity essential for channel activation by adenosine diphosphate, thereby stabilizing the channel in a closed state. Molecular dynamics simulations suggest that mitiglinide's tetrahydroisoindoline group anchors it to transmembrane helix 16, while its benzyl moiety engages hydrophobic residues in transmembrane helix 17, creating a "molecular glue" that hinders the conformational flexibility required for channel reopening. This induced-fit mechanism explains the drug's slow dissociation kinetics observed in electrophysiological experiments [1] [6].

Comparative Pharmacodynamics with Sulfonylureas and Glinides

Mitiglinide calcium belongs to the meglitinide class of insulin secretagogues but exhibits distinct pharmacodynamic properties compared to sulfonylureas (e.g., glibenclamide) and other glinides (e.g., repaglinide, nateglinide). These differences arise from variations in binding kinetics, receptor interactions, and glucose dependency.

Table 2: Pharmacodynamic Comparison of KATP Channel Inhibitors

PropertyMitiglinideGlibenclamideRepaglinideNateglinide
Sulfonylurea receptor 1 Half-Maximal Inhibitory Concentration4 nM4 nM300 nM7.5 μM
Sulfonylurea receptor 2A Half-Maximal Inhibitory Concentration>10 μM27 nM2.1 μM>100 μM
Onset of Action<10 minutes30-60 minutes<15 minutes<10 minutes
Glucose-Dependent SecretionModerateWeakWeakStrong
Binding SiteA-site (transmembrane domain)A+B sitesA-siteUnknown

Sources: Reimann et al. (2001); Hu et al. (2000); Gribble et al. (1998) [1] [3] [7]

Mitiglinide shares the benzoic acid moiety common to meglitinide-derived compounds but possesses a unique tetrahydroisoindoline group that confers high sulfonylurea receptor 1 specificity. Unlike sulfonylureas that bind simultaneously to two sites (A-site: transmembrane domain; B-site: N-terminal domain) to cause irreversible inhibition, mitiglinide interacts exclusively with the A-site, permitting channel reactivation as plasma concentrations decline. Compared to repaglinide, mitiglinide exhibits 75-fold greater affinity for sulfonylurea receptor 1 and negligible activity against sulfonylurea receptor 2A even at 100 μM concentrations. Nateglinide, while also sulfonylurea receptor 2-sparing, shows 1,875-fold lower sulfonylurea receptor 1 affinity than mitiglinide. Functionally, mitiglinide demonstrates intermediate glucose dependency—stronger than sulfonylureas but less pronounced than nateglinide—due to its ability to partially amplify signaling distal to membrane depolarization under hyperglycemic conditions [3] [7] [9].

Role of Transmembrane Helices (Transmembrane Helix 7, Transmembrane Helix 8, Transmembrane Helix 16, Transmembrane Helix 17) in Binding Site Architecture

The mitiglinide-binding pocket within sulfonylurea receptor 1 is architecturally defined by four transmembrane helices (transmembrane helix 7, transmembrane helix 8, transmembrane helix 16, transmembrane helix 17) that create a hydrophobic cavity of approximately 650 ų. Cryogenic electron microscopy structures reveal that transmembrane helix 16 and transmembrane helix 17 constitute the primary ligand-binding surface, while transmembrane helix 7 and transmembrane helix 8 form stabilizing contacts that shape the pocket [6].

Key molecular interactions include:

  • Transmembrane Helix 16 (Phe1246, Met1249, Ser1237): The tetrahydroisoindoline group of mitiglinide engages in π-alkyl interactions with Phe1246 and extensive van der Waals contacts with Met1249. The hydroxyl group of Ser1237 forms a water-mediated hydrogen bond with mitiglinide's carbonyl oxygen.
  • Transmembrane Helix 17 (Tyr1310, Met1313, Leu1320): The benzyl moiety inserts into a hydrophobic cleft formed by these residues, with Tyr1310 undergoing chi1 rotamer rotation to accommodate the ligand.
  • Transmembrane Helix 7 (Val821) and Transmembrane Helix 8 (Gly848): These residues create a "hydrophobic clamp" that stabilizes mitiglinide's propanoate linker through steric constraints rather than direct bonding [6].

The unique architecture of this pocket explains mitiglinide's isoform selectivity: sulfonylurea receptor 2A contains bulkier residues at equivalent positions (e.g., Phe1237→Leu, Met1249→Thr, Tyr1310→Phe), reducing binding affinity. Mutagenesis studies confirm that substituting sulfonylurea receptor 1 residues into sulfonylurea receptor 2A (e.g., Thr1249→Met) confers partial sensitivity to mitiglinide, while reciprocal mutations in sulfonylurea receptor 1 (e.g., Met1249→Thr) diminish binding. This precise molecular recognition enables targeted therapy for postprandial hyperglycemia without significant cardiovascular effects [1] [6].

Properties

CAS Number

145525-41-3

Product Name

Mitiglinide calcium

IUPAC Name

calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate

Molecular Formula

C19H25CaNO3

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C19H25NO3.Ca/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);/t15-,16+,17-;/m0./s1

InChI Key

KWKIVJHIPMALGE-VNMUXGFYSA-N

SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].[Ca+2]

Synonyms

2-benzyl-3-(hexahydro-2-isoindolinylcarbonyl)propionate
calcium 2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionate dihydrate
KAD 1229
KAD-1229
miti-glinide
mitiglinide
S21403

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.[Ca]

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O.[Ca]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.